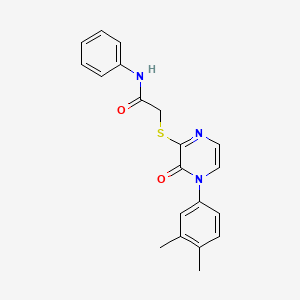

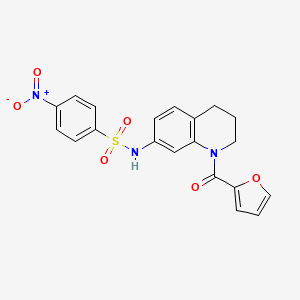

![molecular formula C10H11NO2 B2780257 6,7-二氢-5H-环戊[b]吡啶-7-醋酸酯 CAS No. 90685-59-9](/img/structure/B2780257.png)

6,7-二氢-5H-环戊[b]吡啶-7-醋酸酯

描述

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, also known as CPPA, is a cyclopentyl acetate derivative that has been studied for its potential applications in scientific research. CPPA has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), as well as its potential use as an antioxidant. CPPA is a relatively new compound, and its properties and potential applications have yet to be fully explored.

科学研究应用

药物和抗菌研究

6,7-二氢-5H-环戊[b]吡啶-7-基乙酸盐在药物研究中备受关注。它用于药物开发,特别是作为第四代抗生素头孢吡肟生产中的侧链成分。该化合物因其在杀菌剂和抗菌剂合成中的应用而显示出前景。其合成路线,包括 N-羟基邻苯二甲酰亚胺路线、丙烯醛路线和己二酸二乙酯路线,已被探索,其中丙烯醛路线的收率高达 87.4%,表明在药物研究中具有更好的发展前景(傅春,2007)。

多组分合成和结构研究

该化合物的用途广泛,在多组分合成方法中也有体现。一项研究表明,各种组分的缩合导致形成 6,7-二氢-5H-环戊[b]吡啶衍生物。使用 X 射线结构分析对这些衍生物进行结构分析,突出了该化合物在创建结构多样的杂环中的效用(I. V. Dyachenko 等人,2020)。

合成方法和化学表征

已经探索了用于 6,7-二氢-5H-环戊[b]吡啶-7-基乙酸盐的各种合成方法。这些方法包括乙酰化、环化和氯化过程,从而获得高收率和高纯度。合成分子的结构使用 LC-MS 和 NMR 光谱等技术进行确认,这些技术对于在研究环境中准确表征化合物至关重要(周杰等人,2013)。

抗癌研究中的应用

该化合物的衍生物已被研究其在抗癌应用中的潜力。使用高压合成技术进行的一项研究开发了对包括肺癌、乳腺癌和结肠癌在内的各种癌细胞系具有显着细胞毒性的新型衍生物。这表明该化合物作为设计新型抗癌药物的前体的潜力(H. Behbehani 等人,2020)。

生物活性与合成综述

6,7-二氢-5H-环戊[b]吡啶-7-基乙酸盐表现出一系列生物活性,例如抗溃疡和抗癌作用。对其合成方法的全面综述,包括热重排和弗里德兰德缩合反应,突出了其在药物研究中的重要性(陈立功,2004)。

作用机制

Target of Action

Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to be structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .

Mode of Action

It’s worth noting that the compound’s synthesis involves a profound structural transformation . This transformation includes the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . These reactions lead to the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

Biochemical Pathways

Given the wide spectrum of biological activity exhibited by cyclopenta[b]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Cyclopenta[b]pyridine derivatives are known to exhibit a wide spectrum of biological activity, suggesting that this compound could potentially have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the synthesis of this compound involves reactions that are carried out under specific conditions, such as a certain temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors.

属性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)13-9-5-4-8-3-2-6-11-10(8)9/h2-3,6,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVUPALDLPJGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90685-59-9 | |

| Record name | 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine;hydrochloride](/img/structure/B2780178.png)

![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)

![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)

![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)

![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)

![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)